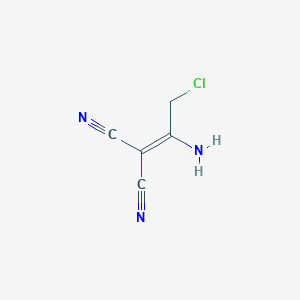
3,4-二氯吡啶甲酸
描述
3,4-Dichloropicolinic acid is a derivative of picolinic acid, which is a compound related to the growth regulation of plants. While the provided papers do not directly discuss 3,4-dichloropicolinic acid, they do provide insights into similar compounds, such as 3,5,6-trichloropicolinic acid and 3,6-dichloropicolinic acid, which are structurally related and share some chemical properties .
Synthesis Analysis
The synthesis of related compounds like 4-amino-3,5,6-trichloropicolinic acid and 4-amino-3,6-dichloropicolinic acid involves key intermediates such as pentachloropyridine. These compounds are synthesized through a multi-step process that includes electrochemical reduction and other chemical transformations . The synthesis of 2,3,4,5-tetrahydrodipicolinic acid, a key intermediate in the diaminopimelate pathway to L-Lysine, provides an example of the complex synthetic routes that may be relevant to the synthesis of dichloropicolinic acid derivatives .
Molecular Structure Analysis
The molecular structure of 3,4-dichloropicolinic acid can be inferred from related compounds. For instance, the X-ray crystallography of organotin(IV) derivatives with 3,4-dichlorophenylacetic acid reveals a central Sn2O2 core with a distorted trigonal-bipyramidal geometry . This suggests that dichloropicolinic acid derivatives can form complex structures with metals, which may be relevant for understanding the molecular structure of 3,4-dichloropicolinic acid.
Chemical Reactions Analysis
The chemical reactions of dichloropicolinic acid derivatives often involve dechlorination or substitution reactions. For example, the electrochemical hydrodechlorination of 3,4,5,6-tetrachloropicolinic acid on an Ag cathode leads to the formation of 3,6-dichloropicolinic acid . Similarly, selective hydrodechlorination has been used to synthesize 3,5-dichloropicolinic acid from 3,5,6-trichloropicolinic acid . These reactions are indicative of the types of chemical transformations that 3,4-dichloropicolinic acid may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4-dichloropicolinic acid can be partially understood by examining related compounds. For instance, the gas chromatographic method used for determining 3,6-dichloropicolinic acid residues in sugar beets indicates that such compounds can be volatile and detectable at low concentrations . The stability of these compounds in various environments, such as soil, is also a significant property, with some derivatives showing prolonged activity in soil .
科学研究应用
农业中的检测和分析
- 农产品检测: Galoux、Damme和Bernés(1982)的研究详细介绍了一种使用气相色谱法确定甜菜中3,6-二氯吡啶甲酸(一种密切相关的化合物)的方法。这种高灵敏度的方法可能可以改编用于检测农产品中的3,4-二氯吡啶甲酸(Galoux, Damme, & Bernés, 1982)。
植物生长调节
- 除草特性: Hamaker、Johnston、Martin和Redemann(1963)发现吡啶甲酸衍生物4-氨基-3,5,6-三氯吡啶甲酸对宽叶植物具有显著的毒性,突显了类似化合物(如3,4-二氯吡啶甲酸)在植物生长调节中的潜力(Hamaker et al., 1963)。
化学合成和工业应用
- 电化学合成: Ma、Li、Liu和Xu(2010)对3,4,5,6-四氯吡啶甲酸的电化学脱氯反应进行了研究,将其转化为3,6-二氯吡啶甲酸。他们的研究显示了电化学方法在合成吡啶甲酸衍生物(包括3,4-二氯吡啶甲酸)方面的潜力(Ma, Li, Liu, & Xu, 2010)。
- 合成工业化: Chun’an Ma(2010)的研究关于从3,4,5,6-四氯吡啶甲酸工业化合成3,6-二氯吡啶甲酸,突显了这类过程的工业相关性,这可能也适用于3,4-二氯吡啶甲酸(Chun, 2010)。
环境影响研究
- 光解和环境降解: Saratovskikh、Polyakova、Roshchupkina和Lebedev(2007)研究了不同水体中3,6-二氯吡啶甲酸的光解作用,为类似化合物(如3,4-二氯吡啶甲酸)的环境降解提供了见解(Saratovskikh et al., 2007)。
除草剂效率和比较
- 除草剂效率: Jacoby、Meadors和Foster(1981)发现3,6-二氯吡啶甲酸比其他除草剂更有效地控制特定植物物种。这表明了3,4-二氯吡啶甲酸在除草剂效率和植物相互作用方面的潜在研究领域(Jacoby, Meadors, & Foster, 1981)。
安全和危害
未来方向
Research on 3,4-Dichloropicolinic acid and related compounds is ongoing. For instance, a study has explored the potential of 4-amino-3,5-dichloro-6-pyrazolyl-2-picolinic acids as novel synthetic auxin herbicides . This suggests that 3,4-Dichloropicolinic acid and its derivatives could have potential applications in the development of new herbicides.
作用机制
Target of Action
3,4-Dichloropicolinic acid is a derivative of picolinic acid . Picolinic acid primarily targets zinc finger proteins (ZFPs) . ZFPs play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
The compound interacts with its targets by binding to ZFPs, which changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction with ZFPs is the primary mode of action of 3,4-Dichloropicolinic acid .
Biochemical Pathways
It is known that the compound’s interaction with zfps can disrupt various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Pharmacokinetics
It is known that the compound is highly soluble in water , which suggests that it could have good bioavailability
Result of Action
The primary result of 3,4-Dichloropicolinic acid’s action is the inhibition of ZFPs, which can disrupt various biological processes . This can lead to a range of molecular and cellular effects, depending on the specific processes that are disrupted.
Action Environment
The action, efficacy, and stability of 3,4-Dichloropicolinic acid can be influenced by various environmental factors. For example, the compound is highly soluble in water , which suggests that its action could be influenced by the presence of water or moisture. Additionally, the compound is non-volatile , which could affect its stability in different environments
属性
IUPAC Name |
3,4-dichloropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO2/c7-3-1-2-9-5(4(3)8)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZMKBLOQNTBOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloropicolinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![Benzo[d]isoxazole-3-carboxylic Acid](/img/structure/B1333644.png)
